molecular formula C15H13FO B054172 NF-kB Activation Inhibitor IV CAS No. 139141-12-1

NF-kB Activation Inhibitor IV

Cat. No. B054172
CAS RN: 139141-12-1
M. Wt: 228.26 g/mol
InChI Key: ILVFNAZMSMNXJG-RMKNXTFCSA-N
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Description

NF-kB Activation Inhibitor IV, also known under CAS 139141-12-1, is a small molecule that controls the biological activity of NF-kB . It is primarily used for inflammation and immunology applications . This compound is a cell-permeable trans-stilbene Resveratrol analog that exhibits enhanced anti-inflammatory potency, but no anti-oxidant activity .


Physical And Chemical Properties Analysis

NF-kB Activation Inhibitor IV is a crystalline solid . It has a molecular weight of 228.26 . It is soluble in DMSO up to 20 mg/mL .

Scientific Research Applications

Alzheimer’s Disease Management

The nuclear factor kappa B (NF-κB) pathway has emerged as a pivotal player in the pathogenesis of various diseases, including neurodegenerative illnesses like Alzheimer’s disease (AD) . The involvement of the NF-κB pathway in immune system responses, inflammation, oxidative stress, and neuronal survival highlights its significance in AD progression . NF-kB Activation Inhibitor IV can potentially mitigate neuroinflammation, modulate amyloid beta (Aβ) production, and promote neuronal survival .

Glioblastoma Treatment

NF-κB signaling plays a crucial role in tumor growth and therapeutic resistance in Glioblastoma multiforme (GBM), the most common and invasive primary central nervous system tumor in humans . NF-kB Activation Inhibitor IV can potentially inhibit the proliferation, migration, invasion, immune escape, and drug resistance of GBM .

Anti-Inflammatory Applications

NF-kB Activation Inhibitor IV is a cell-permeable quinazoline compound that acts as a highly potent inhibitor of NF-κB transcriptional activation . It has been shown to exhibit anti-inflammatory effects on carrageenin-induced paw edema in rats .

Immune System Modulation

The NF-κB pathway is involved in immune system responses . By inhibiting the NF-κB pathway, NF-kB Activation Inhibitor IV can potentially modulate the immune response, which could be beneficial in conditions where the immune response is overactive or misdirected .

Oxidative Stress Reduction

The NF-κB pathway is involved in oxidative stress . NF-kB Activation Inhibitor IV, by inhibiting this pathway, can potentially reduce oxidative stress, which is implicated in various diseases including neurodegenerative diseases, cardiovascular diseases, and cancer .

Neuronal Survival Promotion

The NF-κB pathway is involved in neuronal survival . NF-kB Activation Inhibitor IV can potentially promote neuronal survival, which could be beneficial in neurodegenerative conditions like Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary target of the NF-kB Activation Inhibitor IV is NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) . NF-kB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

NF-kB Activation Inhibitor IV is a cell-permeable trans-stilbene Resveratrol analog . It inhibits the activation of NF-kB by interacting with its targets and causing changes that prevent the transcription of DNA . The inhibitor is particularly potent, with an IC50 of 150 nM for inhibiting TNF-α-stimulated NF-κB reporter activity in 293T cells .

Biochemical Pathways

The NF-kB pathway is an evolutionarily conserved signaling pathway that plays a central role in immune responses and inflammation . When NF-kB Activation Inhibitor IV interacts with NF-kB, it suppresses the activation of this pathway, thereby affecting downstream effects such as the production of inflammatory cytokines .

Pharmacokinetics

It is known that the compound is soluble in dmso at 20 mg/ml , which suggests that it may have good bioavailability

Result of Action

The inhibition of NF-kB by NF-kB Activation Inhibitor IV results in a decrease in the production of inflammatory cytokines . This can have a significant impact on cellular processes, particularly in cells that are part of the immune system. For example, it has been shown to suppress LPS-induced COX-2 mRNA expression in BV-2 cells .

Action Environment

The action of NF-kB Activation Inhibitor IV can be influenced by various environmental factors. For instance, the compound is stable under normal storage conditions (2-8°C), but it should be protected from light . Additionally, its efficacy may be affected by the presence of other molecules in the cellular environment.

properties

IUPAC Name

1-fluoro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVFNAZMSMNXJG-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NF-kB Activation Inhibitor IV

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the formation of multicellular aggregates impact the response of AML cells to TRAIL-induced apoptosis?

A2: AML cells often exist in multicellular aggregates within the bone marrow microenvironment. This aggregation contributes to drug resistance and disease progression. The papers highlight that the inhibition of NF-kB activation can sensitize AML cells within these aggregates to TRAIL-induced apoptosis. [, ] This suggests that targeting NF-kB could potentially enhance the efficacy of TRAIL-based therapies, particularly in the context of these resistant multicellular aggregates.

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